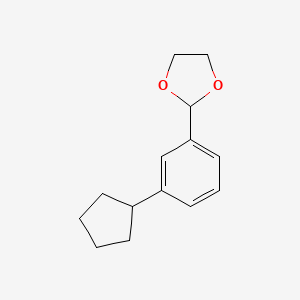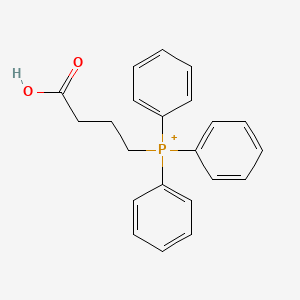
(3-Carboxypropyl)triphenylphosphonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Carboxypropyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C22H22BrO2P. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a carboxypropyl chain. It is widely used in various scientific research fields due to its ability to selectively target mitochondria and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 3-bromopropionic acid. The reaction is carried out in acetonitrile under reflux conditions at 80°C for 24 hours. The product is then precipitated using anhydrous ether .
Industrial Production Methods
While specific industrial production methods for this compound bromide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield.
化学反応の分析
Types of Reactions
(3-Carboxypropyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
(3-Carboxypropyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-Carboxypropyl)triphenylphosphonium bromide involves its selective accumulation in mitochondria due to the lipophilic nature and positive charge of the triphenylphosphonium group. This accumulation disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and altered mitochondrial membrane potential. These changes can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
- (4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium chloride
- This compound iodide
Uniqueness
This compound bromide is unique due to its specific structure that allows for selective mitochondrial targeting. This property is not as pronounced in other similar compounds, making it particularly valuable for research involving mitochondrial function and targeting .
特性
CAS番号 |
151310-36-0 |
|---|---|
分子式 |
C22H22O2P+ |
分子量 |
349.4 g/mol |
IUPAC名 |
3-carboxypropyl(triphenyl)phosphanium |
InChI |
InChI=1S/C22H21O2P/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2/p+1 |
InChIキー |
WFPBWVIGMPXUGH-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]-](/img/structure/B14145376.png)
![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)
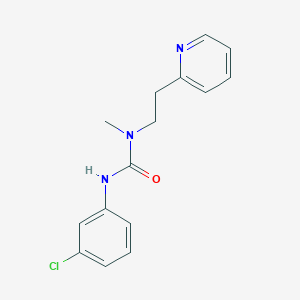
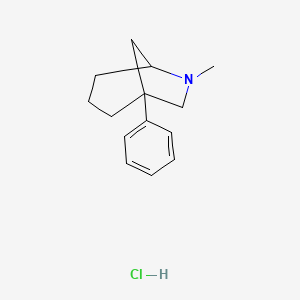

![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)

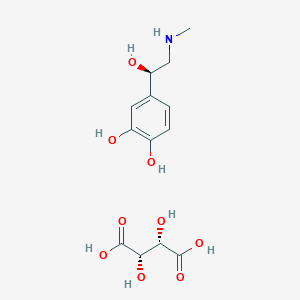
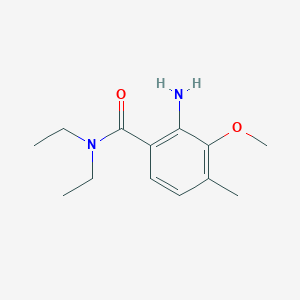
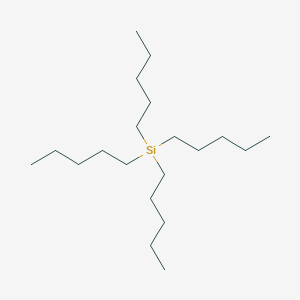
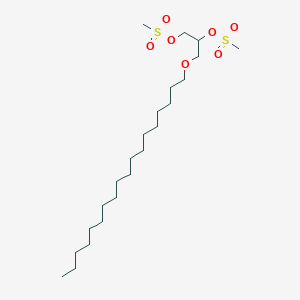
![3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione](/img/structure/B14145467.png)
